Dibutyl hydrogen phosphonate, tolyltriazole salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole (1:1) is a chemical compound that combines phosphorous acid, dibutyl ester, and methyl-1H-benzotriazole in a 1:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole typically involves the esterification of phosphorous acid with dibutyl alcohol, followed by the reaction with methyl-1H-benzotriazole. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced equipment and technology to maintain consistency and efficiency. The use of continuous reactors and automated systems can enhance the production rate and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions may lead to the formation of phosphine derivatives.
Substitution: Substitution reactions can occur with different nucleophiles, leading to the formation of various esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various esters and amides, depending on the specific reaction pathway and conditions .
Wissenschaftliche Forschungsanwendungen
Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizer for certain biological compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or stabilizer, influencing various chemical and biological processes. Its effects are mediated through the formation of stable complexes with target molecules, altering their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorous acid, dibutyl ester: Similar in structure but lacks the benzotriazole component.
Methyl-1H-benzotriazole: Similar in structure but lacks the phosphorous acid, dibutyl ester component.
Phosphonic acids: Similar in reactivity but differ in structure and specific applications.
Uniqueness
Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole is unique due to its combined properties of both phosphorous acid, dibutyl ester, and methyl-1H-benzotriazole. This combination enhances its stability, reactivity, and versatility in various applications, making it a valuable compound in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
67845-60-7 |
---|---|
Molekularformel |
C8H19O3P.C7H7N3 C15H26N3O3P |
Molekulargewicht |
327.36 g/mol |
IUPAC-Name |
dibutyl hydrogen phosphite;5-methyl-2H-benzotriazole |
InChI |
InChI=1S/C8H19O3P.C7H7N3/c1-3-5-7-10-12(9)11-8-6-4-2;1-5-2-3-6-7(4-5)9-10-8-6/h9H,3-8H2,1-2H3;2-4H,1H3,(H,8,9,10) |
InChI-Schlüssel |
ZSAWMUYKPZWYNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(O)OCCCC.CC1=CC2=NNN=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.